molecular formula C21H24O3 B2727852 2,7-Dibutoxy-9H-fluoren-9-one CAS No. 303735-82-2

2,7-Dibutoxy-9H-fluoren-9-one

Cat. No.: B2727852
CAS No.: 303735-82-2
M. Wt: 324.42
InChI Key: AYUDCZPIKWPUSF-UHFFFAOYSA-N
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Description

2,7-Dibutoxy-9H-fluoren-9-one is an organic compound with the molecular formula C21H24O3 It is a derivative of fluorenone, where the hydrogen atoms at positions 2 and 7 are replaced by butoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibutoxy-9H-fluoren-9-one typically involves the following steps:

    Starting Material: The synthesis begins with fluorenone, which is commercially available or can be synthesized from fluorene.

    Butoxylation: The fluorenone undergoes a butoxylation reaction where butoxy groups are introduced at the 2 and 7 positions. This can be achieved through a nucleophilic substitution reaction using butyl alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Synthesis: Large-scale reactors are used to carry out the butoxylation reaction under controlled conditions to ensure high yield and purity.

    Purification: Industrial purification techniques such as distillation, crystallization, and chromatography are employed to isolate the desired product.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibutoxy-9H-fluoren-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives such as quinones.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the butoxy groups.

Scientific Research Applications

2,7-Dibutoxy-9H-fluoren-9-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in studies related to cellular processes and interactions due to its unique structural properties.

    Industry: Used in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2,7-Dibutoxy-9H-fluoren-9-one involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or cellular biology.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dihydroxy-9H-fluoren-9-one: A similar compound where the butoxy groups are replaced by hydroxyl groups.

    2,7-Dibromo-9H-fluoren-9-one: A derivative with bromine atoms at positions 2 and 7 instead of butoxy groups.

    9H-Fluoren-9-one: The parent compound without any substituents at positions 2 and 7.

Uniqueness

2,7-Dibutoxy-9H-fluoren-9-one is unique due to the presence of butoxy groups, which impart distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,7-dibutoxyfluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O3/c1-3-5-11-23-15-7-9-17-18-10-8-16(24-12-6-4-2)14-20(18)21(22)19(17)13-15/h7-10,13-14H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUDCZPIKWPUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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